molecular formula C20H18FNO B5883596 N-[4-(benzyloxy)benzyl]-2-fluoroaniline

N-[4-(benzyloxy)benzyl]-2-fluoroaniline

Cat. No.: B5883596
M. Wt: 307.4 g/mol
InChI Key: MHGXMTQPOYOQRZ-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)benzyl]-2-fluoroaniline is a fluorinated aromatic amine characterized by a benzyloxy-substituted benzyl group attached to a 2-fluoroaniline moiety. For example, similar compounds like 4-[2-(benzyloxy)-4-ethylphenoxy]-3-fluoroaniline (CAS 1403681-52-6) are synthesized via multi-step pathways involving sulfonate intermediates and oxazolidinone derivatives .

Properties

IUPAC Name

2-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c21-19-8-4-5-9-20(19)22-14-16-10-12-18(13-11-16)23-15-17-6-2-1-3-7-17/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGXMTQPOYOQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

  • Molecular Formula: C₁₈H₂₀FNO₂
  • Molecular Weight : 301.36 g/mol
  • Key Features: Incorporates a tetrahydrofuran (THF) methoxy group instead of benzyloxy. The absence of a benzyloxy group reduces aromatic stacking interactions, which may impact its utility in materials science .

N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline

  • Molecular Formula: C₂₁H₁₇F₄NO₂
  • Molecular Weight : 391.36 g/mol
  • Key Features : Substitution with a trifluoromethoxy group and a 4-fluorobenzyloxy moiety enhances electron-withdrawing effects, likely increasing chemical stability and resistance to oxidation. The trifluoromethoxy group significantly elevates molecular weight and hydrophobicity compared to the target compound .

4-Fluoro-N-(4-hydroxybenzylidene)aniline

  • Structure : A Schiff base with a hydroxybenzylidene group instead of a benzyl group.
  • Key Features : The imine linkage (C=N) in Schiff bases enables coordination with metal ions, making this compound a versatile ligand in catalysis. In contrast, the amine linkage in the target compound limits such applications but offers greater hydrolytic stability .

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline

  • Molecular Formula : C₁₆H₁₆FN₂O₃ (corrected based on name)
  • Molecular Weight : 318.31 g/mol (estimated)
  • Key Features : The nitro group at the ortho position and N-methylation reduce basicity compared to the target compound. The methoxy group provides moderate electron-donating effects, contrasting with the electron-neutral benzyloxy group in the target .

N-{4-Hydroxybenzyl)-p-bromoaniline

  • Molecular Formula: C₁₃H₁₁BrNO
  • Molecular Weight : 285.14 g/mol
  • However, the hydroxy group introduces acidity and solubility in polar solvents like acetone and ethanol, a trait less pronounced in the benzyloxy-containing target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-[4-(Benzyloxy)benzyl]-2-fluoroaniline C₂₀H₁₈FNO 307.36 (estimated) Benzyloxy, 2-fluoroaniline Lipophilic, potential pharma intermediate
N-(2-Fluorobenzyl)-2-(THF-methoxy)aniline C₁₈H₂₀FNO₂ 301.36 THF-methoxy, 2-fluoroaniline Conformationally rigid, polar
N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(CF₃O)aniline C₂₁H₁₇F₄NO₂ 391.36 4-Fluorobenzyloxy, trifluoromethoxy High stability, hydrophobic
4-Fluoro-N-(4-hydroxybenzylidene)aniline C₁₃H₁₀FNO 215.22 Hydroxybenzylidene, Schiff base Metal coordination, labile C=N bond
N-{4-Hydroxybenzyl)-p-bromoaniline C₁₃H₁₁BrNO 285.14 Hydroxybenzyl, p-bromo Soluble in polar solvents, halogen bonding

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